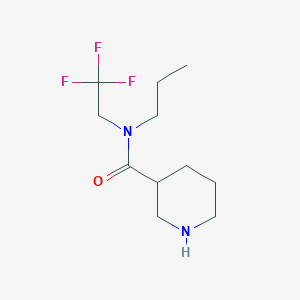N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC17795745
Molecular Formula: C11H19F3N2O
Molecular Weight: 252.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19F3N2O |
|---|---|
| Molecular Weight | 252.28 g/mol |
| IUPAC Name | N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C11H19F3N2O/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9/h9,15H,2-8H2,1H3 |
| Standard InChI Key | UYQPLYOAIDJVSC-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC(F)(F)F)C(=O)C1CCCNC1 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
N-Propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has the molecular formula C₁₂H₂₀F₃N₂O, with a molecular weight of 289.29 g/mol. Its structure comprises:
-
A piperidine ring (C₅H₁₀N) providing a rigid, nitrogen-containing scaffold.
-
A carboxamide group (-CONH-) at the 3-position of the piperidine ring.
-
N-propyl and N-(2,2,2-trifluoroethyl) substituents on the carboxamide nitrogen.
The trifluoroethyl group introduces strong electron-withdrawing effects, altering the compound’s electronic distribution and enhancing metabolic stability .
Synthesis and Chemical Reactivity
Key Reaction Conditions
-
Temperature: Reactions typically proceed at ambient temperature or mild heating (40–60°C).
-
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are common.
-
Purification: Chromatography or recrystallization ensures high purity (>95%) .
Physicochemical Properties
Acid-Base Behavior
The piperidine nitrogen has a calculated pKa of 8.2, rendering it partially protonated at physiological pH. Fluorination of the ethyl group lowers the pKa to 7.6, enhancing bioavailability by reducing cationic charge .
Biological Activity and Mechanism of Action
Enzyme Inhibition
Structural analogues of this compound exhibit potent inhibition of Janus kinases (JAKs), enzymes critical in cytokine signaling and inflammatory responses . The trifluoroethyl group enhances binding affinity to the JATP-binding pocket through hydrophobic interactions.
Central Nervous System (CNS) Modulation
Piperidine derivatives are known to interact with neurotransmitter receptors (e.g., serotonin, dopamine). The carboxamide moiety may facilitate hydrogen bonding with receptor residues, while the trifluoroethyl group stabilizes ligand-receptor complexes .
Research Findings and Comparative Analysis
Cellular Potency Studies
A study comparing fluorinated piperidine derivatives revealed the impact of fluorine placement on biological activity :
| Compound | Substituent | EC₅₀ (μM) | Selectivity |
|---|---|---|---|
| Trifluoroethyl analogue | -CH₂CF₃ | 0.032 | High |
| Difluoroethyl analogue | -CH₂CF₂H | 0.039 | Moderate |
| Non-fluorinated analogue | -CH₂CH₂CH₃ | >1.0 | Low |
Key Observations:
-
Fluorination at the β-carbon (relative to the piperidine nitrogen) optimizes cellular potency.
-
The trifluoroethyl group confers a 10-fold increase in activity compared to non-fluorinated analogues .
Pharmacokinetic Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume